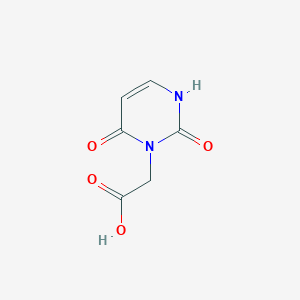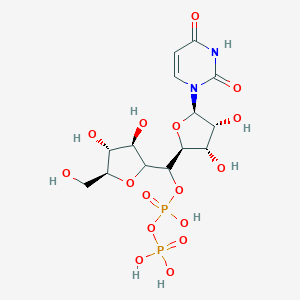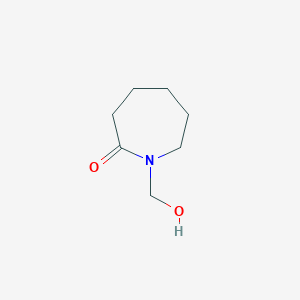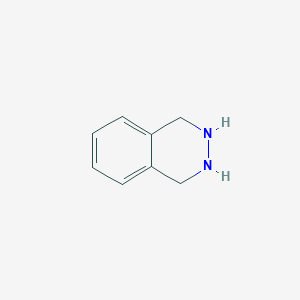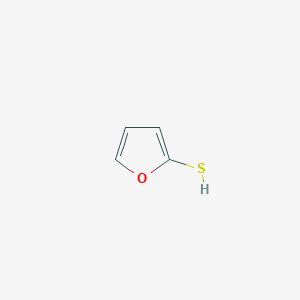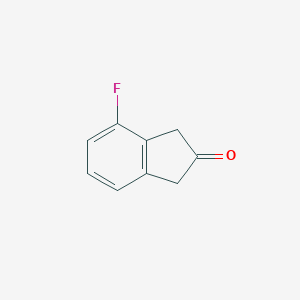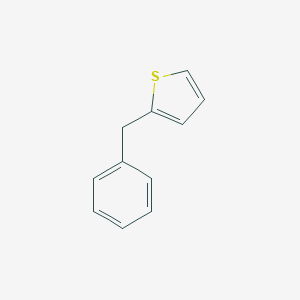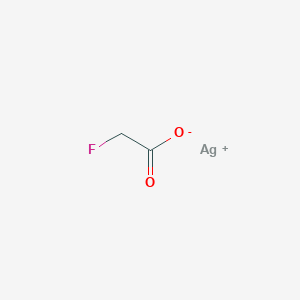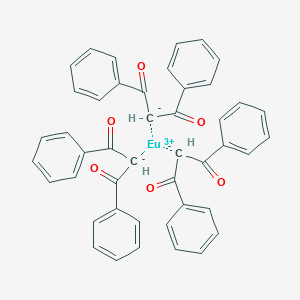
Europium 1,3-diphenyl-1,3-propanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium 1,3-diphenyl-1,3-propanedionate: is a coordination compound consisting of europium ions and 1,3-diphenyl-1,3-propanedionate ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Europium 1,3-diphenyl-1,3-propanedionate can be synthesized by reacting europium oxide (Eu₂O₃) with 1,3-diphenyl-1,3-propanedione in the presence of a solvent such as benzene or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: Europium 1,3-diphenyl-1,3-propanedionate primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of complexes with various ligands.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: Ligand exchange reactions can occur, where the 1,3-diphenyl-1,3-propanedionate ligands are replaced by other ligands under suitable conditions.
Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which may exhibit distinct properties compared to the original compound.
科学的研究の応用
Chemistry: Europium 1,3-diphenyl-1,3-propanedionate is widely used in the field of luminescent materials. Its ability to emit red light upon excitation makes it valuable in the development of phosphors for lighting and display technologies.
Biology and Medicine: In biological research, this compound is utilized as a fluorescent probe for imaging and diagnostic purposes. Its luminescent properties enable the visualization of biological processes at the molecular level.
Industry: The compound’s luminescent characteristics are also exploited in the manufacturing of optical devices and sensors. Additionally, it finds applications in the development of advanced materials for various industrial uses.
作用機序
The mechanism of action of europium 1,3-diphenyl-1,3-propanedionate is based on energy transfer between the excited state of europium ions and the ligands. When the compound is excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels.
類似化合物との比較
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): This compound also exhibits luminescent properties and is used in similar applications.
Tris(dibenzoylmethane)mono(phenanthroline)europium(III): Another luminescent europium complex with applications in optical materials.
Uniqueness: Europium 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand structure, which influences its luminescent properties and makes it suitable for a wide range of applications in scientific research and industry.
特性
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYYCSIHGUSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33EuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173756 |
Source


|
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-07-9 |
Source


|
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
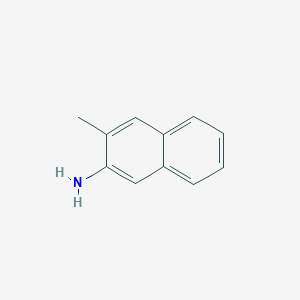
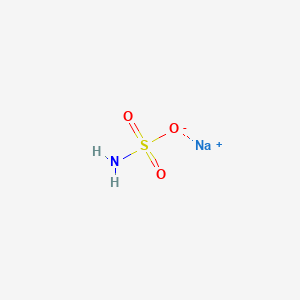
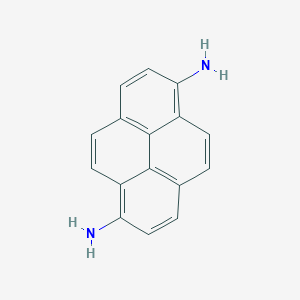
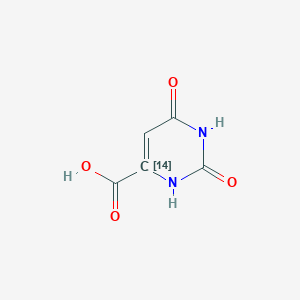
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
